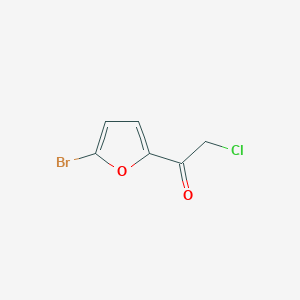![molecular formula C6H12O2 B13590018 [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclopropane derivative, characterized by the presence of hydroxymethyl and methyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2-methylcyclopropanecarboxaldehyde with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of catalysts and reaction conditions is optimized to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclopropanecarboxylic acid.
Reduction: Formation of 2-methylcyclopropylmethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a useful tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and the development of advanced materials.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(Hydroxymethyl)cyclopropyl]methanol: Similar structure but lacks the methyl group.
[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol: Contains a phenyl group instead of a methyl group.
[1-(Hydroxymethyl)-2-ethylcyclopropyl]methanol: Contains an ethyl group instead of a methyl group.
Uniqueness
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-6(5,3-7)4-8/h5,7-8H,2-4H2,1H3 |
InChI Key |
ZNKFHPBGPWKMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)


![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)


![N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)

![1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13590000.png)

![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
